5-CHLORO-2-ISOPROPYLPYRIMIDINE
Overview
Description
5-Chloro-2-isopropylpyrimidine: is a heterocyclic organic compound with the molecular formula C7H9ClN2 It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-isopropylpyrimidine typically involves the chlorination of 2-isopropylpyrimidine. One common method is the reaction of 2-isopropylpyrimidine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-isopropylpyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 5 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-2-isopropylpyrimidine, while oxidation may produce this compound-4-carboxylic acid.
Scientific Research Applications
Chemistry: 5-Chloro-2-isopropylpyrimidine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. Its structural similarity to nucleotides makes it a candidate for exploring interactions with DNA or RNA.
Medicine: The compound has shown promise in medicinal chemistry as a scaffold for developing new drugs. It is investigated for its potential anti-inflammatory, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its reactivity and versatility make it valuable in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-chloro-2-isopropylpyrimidine involves its interaction with specific molecular targets. For instance, in anti-inflammatory applications, it may inhibit the activity of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), thereby reducing the production of inflammatory mediators like prostaglandins and leukotrienes. The compound’s ability to bind to nucleic acids or proteins can also influence cellular processes and pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 5-Chloro-2,4,6-trifluoropyrimidine
- 5-Chloro-2-methylpyrimidine
- 5-Chloro-2-ethylpyrimidine
Comparison: Compared to these similar compounds, 5-chloro-2-isopropylpyrimidine is unique due to its isopropyl group at position 2, which imparts distinct steric and electronic properties. This difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
5-chloro-2-propan-2-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(2)7-9-3-6(8)4-10-7/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVOWMBARIWBDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607238 | |
Record name | 5-Chloro-2-(propan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80607238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89622-81-1 | |
Record name | 5-Chloro-2-(propan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80607238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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